トリメチルシリルシアン化物-13C,15N

概要

説明

Trimethylsilyl cyanide-13C,15N, also known as (CH3)3Si13C15N, is a compound used in organic synthesis . It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine .

Synthesis Analysis

The synthesis of Trimethylsilyl cyanide-13C,15N involves the use of Et3N as a dual catalyst, acting as a Lewis base in the cyanosilylation process and then as a Brønsted base in the umpolung step .

Molecular Structure Analysis

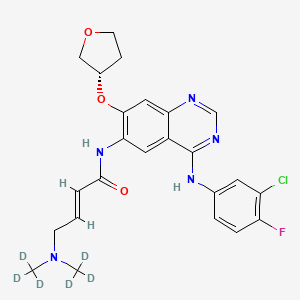

Trimethylsilyl cyanide-13C,15N is a volatile liquid that consists of a cyanide group (CN) attached to a trimethylsilyl group . The compound exists in a rapid equilibrium with a small amount of the isomeric isocyanide (CH3)3SiNC .

Chemical Reactions Analysis

Trimethylsilyl cyanide-13C,15N is used in several different reactions, but it is generally used in nucleophilic additions to aldehydes, ketones, and imines .

Physical And Chemical Properties Analysis

Trimethylsilyl cyanide-13C,15N is a liquid with a molecular weight of 101.19 . It has a boiling point of 114-117 °C and a melting point of 8-11 °C . The density of the compound is 0.809 g/mL at 25 °C .

科学的研究の応用

β-アミノアルコールおよびα-アミノニトリルの調製

トリメチルシリルシアン化物(TMSCN)は、対応するケトンおよびイミンからβ-アミノアルコールおよびα-アミノニトリルを調製するための有用かつ効果的な試薬です .

α-トリメチルシロキシアクリロニトリルの調製

TMSCNは、ケテンからα-トリメチルシロキシアクリロニトリルの調製に使用できます .

シリル化されたシアノヒドリンの合成

TMSCNは、アルデヒドのカルボニル基と迅速に反応してシリル化されたシアノヒドリンを生成し、これらは多くの合成反応でアシルアニオン等価物として有用であることが判明しています .

α,β-不飽和ケトンおよびアルデヒドとの反応

TMSCNは、α,β-不飽和ケトンおよびアルデヒドと選択的に反応して、1,4-付加体の生成なしに、対応する1,2-付加体を生成できます .

ケトンおよびアルデヒドへの不斉付加

近年、キラル触媒の存在下でのケトンおよびアルデヒドへのTMSCNの不斉付加に関する研究がさらに進められています .

α-アミノニトリルの不斉ストレッカー合成

シアノ化剤としてTMSCNを使用するα-アミノニトリルの不斉ストレッカー合成は、広範かつ集中的に研究されてきました .

疾患の診断

トリメチルシリルシアン化物-13C,15Nは、疾患の診断に役立ちます.

代謝、吸収、および取り込みの研究の実施

作用機序

Target of Action

Trimethylsilyl cyanide-13C,15N, also known as (CH3)3Si13C15N, is primarily used in organic synthesis. Its primary targets are aldehydes, ketones, and imines . It acts as a cyanide source for nucleophilic reactions .

Mode of Action

Trimethylsilyl cyanide-13C,15N interacts with its targets through nucleophilic additions . It forms cyanohydrin silyl ethers when it reacts with aldehydes and ketones . When reacting with imines, it forms α-aminonitriles . The cyanation process is believed to proceed through a radical pathway .

Biochemical Pathways

The biochemical pathways affected by Trimethylsilyl cyanide-13C,15N involve the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds are crucial intermediates in various synthetic pathways. For instance, cyanohydrin silyl ethers can be further processed to yield other valuable compounds .

Result of Action

The result of Trimethylsilyl cyanide-13C,15N’s action is the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds can serve as intermediates in the synthesis of a wide range of other compounds, contributing to the versatility of Trimethylsilyl cyanide-13C,15N as a reagent .

Safety and Hazards

特性

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[13C]#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745972 | |

| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81797-53-7 | |

| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81797-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。